molecular formula C14H14BrNO2 B8483611 3-Bromo-5-((4-methoxybenzyl)oxy)aniline

3-Bromo-5-((4-methoxybenzyl)oxy)aniline

Cat. No.: B8483611
M. Wt: 308.17 g/mol
InChI Key: MLSCXOJKHIHKRZ-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-methoxybenzyl)oxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position and a 4-methoxybenzyl-protected oxygen group at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of benzylethoxyaryl ureas for multitarget immunomodulation therapies . Its synthesis involves:

Conversion of (4-methoxyphenyl)methanol to 1-(bromomethyl)-4-methoxybenzene using PBr₃.

SN2 reaction with nitrophenol to form 1-((4-methoxybenzyl)oxy)-3-nitrobenzene.

Hydrogenation of the nitro group to yield the aniline derivative .

The 4-methoxybenzyl (PMB) group enhances stability during synthesis, while the bromine atom enables further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

3-bromo-5-[(4-methoxyphenyl)methoxy]aniline

InChI

InChI=1S/C14H14BrNO2/c1-17-13-4-2-10(3-5-13)9-18-14-7-11(15)6-12(16)8-14/h2-8H,9,16H2,1H3

InChI Key

MLSCXOJKHIHKRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CC(=C2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Alkoxy-Substituted Bromoanilines

Compounds with varying alkoxy groups at the 5-position exhibit distinct electronic and steric properties:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
3-Bromo-5-((4-methoxybenzyl)oxy)aniline 4-Methoxybenzyloxy C₁₄H₁₄BrNO₂ 308.17 SN2 reaction + hydrogenation Intermediate for ureas in immunomodulation
3-Bromo-5-methoxyaniline Methoxy C₇H₈BrNO 202.05 Diazotization + reduction Precursor for halogenated aromatics
3-Bromo-5-ethoxyaniline Ethoxy C₈H₁₀BrNO 216.08 Analogous to methoxy derivative Higher lipophilicity vs. methoxy
3-Bromo-5-(tert-butoxy)aniline tert-Butoxy C₁₀H₁₄BrNO 244.13 Alkylation of phenol Bulky substituent for steric hindrance

Key Differences :

  • The PMB group in the target compound offers steric protection and ease of deprotection compared to smaller alkoxy groups.
  • Ethoxy and tert-butoxy derivatives exhibit increased lipophilicity, impacting solubility and membrane permeability .

Trifluoromethyl- and Trifluoromethoxy-Substituted Analogs

Electron-withdrawing groups like CF₃ or OCF₃ alter electronic properties:

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Key Findings
3-Bromo-5-(trifluoromethyl)aniline CF₃ C₇H₅BrF₃N 240.03 Impurities (e.g., brominated byproducts) detected via LC-SPE/NMR
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline CF₃ + 4-methoxy C₈H₇BrF₃NO 270.05 Enhanced metabolic stability vs. non-fluorinated analogs
3-Bromo-5-(trifluoromethoxy)aniline OCF₃ C₇H₅BrF₃NO 256.02 Higher electronegativity impacts reactivity

Key Differences :

  • Trifluoromethyl groups increase electrophilicity, favoring nucleophilic aromatic substitution.
  • Trifluoromethoxy derivatives exhibit stronger electron-withdrawing effects than PMB-protected analogs .

Heterocyclic and Carbonyl-Functionalized Derivatives

Compound Name Substituent (5-position) Molecular Formula Molecular Weight (g/mol) Applications
3-Bromo-5-(oxazol-5-yl)aniline Oxazole C₉H₇BrN₂O 239.07 Potential kinase inhibitor scaffold
3-Bromo-5-(pyrrolidine-1-carbonyl)aniline Pyrrolidine carbonyl C₁₁H₁₃BrN₂O 269.14 Enhanced hydrogen-bonding capacity
4-Bromo-N-(3,4,5-trimethoxybenzylidene)aniline Schiff base (trimethoxy) C₁₆H₁₆BrNO₃ 358.21 Crystal structure with helical hydrogen bonding

Key Differences :

  • Oxazole and pyrrolidine groups introduce hydrogen-bonding sites, improving target binding in drug design .
  • Schiff base derivatives (e.g., trimethoxybenzylidene) exhibit rigid conformations beneficial for crystallography .

Data Tables for Quick Comparison

Table 1: Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
3-Bromo-5-((4-methoxybenzyl)oxy)aniline 3.2 1 4
3-Bromo-5-methoxyaniline 2.1 1 2
3-Bromo-5-(trifluoromethyl)aniline 2.8 1 3
3-Bromo-5-(oxazol-5-yl)aniline 2.5 1 3

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